molecular formula C16H21N3O3S2 B2984868 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214642-63-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2984868
CAS No.: 1214642-63-3
M. Wt: 367.48
InChI Key: SEVADCLLYGHWBP-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the piperidine moiety: The benzo[d]thiazole core is then reacted with a piperidine derivative, such as piperidine-2-carboxylic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis . The compound may also interact with mitochondrial proteins, altering the balance of pro- and anti-apoptotic factors, thereby promoting cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is unique due to its combination of a benzo[d]thiazole core with a piperidine and methylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-10-8-11(2)14-12(9-10)17-16(23-14)18-15(20)13-6-4-5-7-19(13)24(3,21)22/h8-9,13H,4-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVADCLLYGHWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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